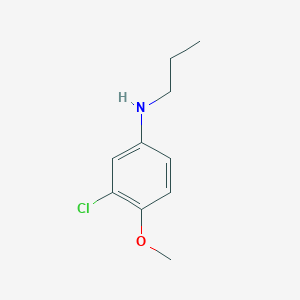
3-Fluoro-4-isobutoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is an important organic intermediate used for various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-isobutoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
3-Fluoro-4-isobutoxybenzaldehyde: may have potential applications in the field of nonlinear optics (NLO). The first order hyperpolarizability of similar compounds has been predicted using quantum chemistry calculations by density functional theory (DFT), indicating that these compounds could be efficient tools for future applications in NLO . This suggests that 3-Fluoro-4-isobutoxybenzaldehyde could be used to develop materials with significant optical nonlinearity, which are essential for the creation of optical switches, modulators, and other photonic devices.
Fluorescent Probes for Biological Imaging
The compound’s structure, which includes a benzaldehyde moiety, suggests it could be a precursor for the synthesis of fluorescent probes. These probes can be used in biological imaging to track and observe biological processes at the molecular level . The development of new single-benzene-based fluorophores (SBBFs) has been highlighted for their applications in analytical, imaging, and sensing techniques, which are crucial in biology and materials science.
Material Science
The physicochemical properties of SBBFs, including those similar to 3-Fluoro-4-isobutoxybenzaldehyde, are of interest in material science. These properties can influence the development of new materials with desired characteristics for various industrial applications .
Quantum Chemistry Studies
The compound’s electronic properties, such as HOMO and LUMO energies, can be studied using quantum chemistry. This information is valuable for predicting the behavior of the compound in different chemical environments and could lead to the discovery of new applications based on its electronic structure .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGKXIIIQQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)


![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)





![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)

![6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1385852.png)
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)
